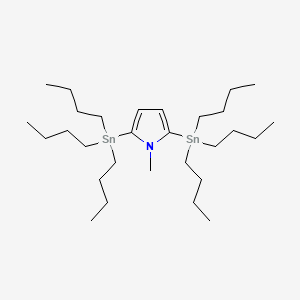
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole is an organotin compound that features a pyrrole ring substituted with two tributylstannyl groups at the 2 and 5 positions and a methyl group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole typically involves the stannylation of a pyrrole derivative. One common method is the reaction of 1-methylpyrrole with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form tin oxides.
Reduction: The pyrrole ring can be reduced under specific conditions.
Substitution: The tributylstannyl groups can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products Formed
Oxidation: Formation of tin oxides and modified pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole involves its reactivity with various reagents and substrates. The tributylstannyl groups can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The pyrrole ring can also undergo various transformations, contributing to the compound’s versatility in synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2,5-dibromo-1H-pyrrole: Similar structure but with bromine atoms instead of stannyl groups.
1-Methyl-2,5-dichloro-1H-pyrrole: Similar structure but with chlorine atoms instead of stannyl groups.
1-Methyl-2,5-diiodo-1H-pyrrole: Similar structure but with iodine atoms instead of stannyl groups.
Uniqueness
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole is unique due to the presence of tributylstannyl groups, which provide distinct reactivity and potential applications in cross-coupling reactions. This makes it a valuable compound in organic synthesis and materials science.
Propiedades
Número CAS |
863710-25-2 |
|---|---|
Fórmula molecular |
C29H59NSn2 |
Peso molecular |
659.2 g/mol |
Nombre IUPAC |
tributyl-(1-methyl-5-tributylstannylpyrrol-2-yl)stannane |
InChI |
InChI=1S/C5H5N.6C4H9.2Sn/c1-6-4-2-3-5-6;6*1-3-4-2;;/h2-3H,1H3;6*1,3-4H2,2H3;; |
Clave InChI |
WFYAAXANBLZKBG-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(N1C)[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
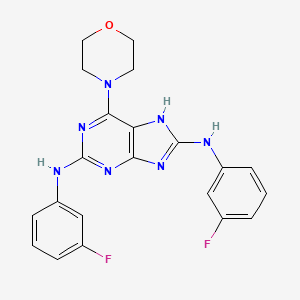
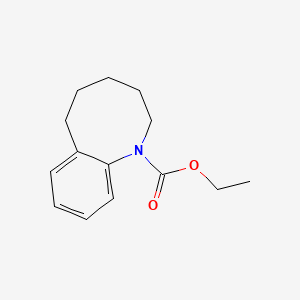
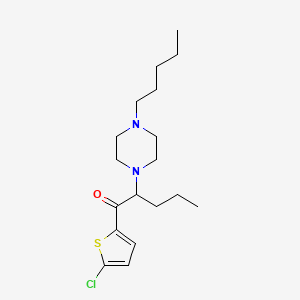
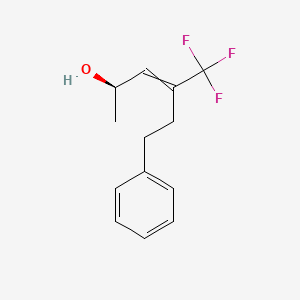

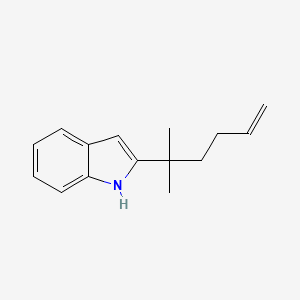

![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)

![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)

![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)
